1-(3,5-Dichloropyridin-4-yl)ethan-1-amine
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Overview
Description
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8Cl2N2 It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions and an ethanamine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine typically involves the chlorination of pyridine derivatives followed by amination. One common method includes:
Chlorination: Pyridine is chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the desired positions.
Amination: The chlorinated pyridine is then reacted with ethanamine under controlled conditions to yield the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3,5-Dichloropyridin-4-yl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,5-Dichloropyridin-4-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
(S)-1-(3,5-Dichloropyridin-4-yl)ethanol: Contains an alcohol group instead of an amine.
Uniqueness: 1-(3,5-Dichloropyridin-4-yl)ethan-1-amine is unique due to its specific substitution pattern and the presence of an ethanamine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H8Cl2N2 |
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Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-(3,5-dichloropyridin-4-yl)ethanamine |
InChI |
InChI=1S/C7H8Cl2N2/c1-4(10)7-5(8)2-11-3-6(7)9/h2-4H,10H2,1H3 |
InChI Key |
HWIGECABZBEBOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=NC=C1Cl)Cl)N |
Origin of Product |
United States |
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